

AZD5597: Application Notes and Protocols for In Vivo Studies

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Compound of Interest

Compound Name: AZD5597

Cat. No.: B1264291

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Abstract

AZD5597 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.^[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents. This document provides detailed application notes and protocols for the in vivo use of **AZD5597**, focusing on a well-documented xenograft model of human colon adenocarcinoma. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **AZD5597**.

Data Presentation

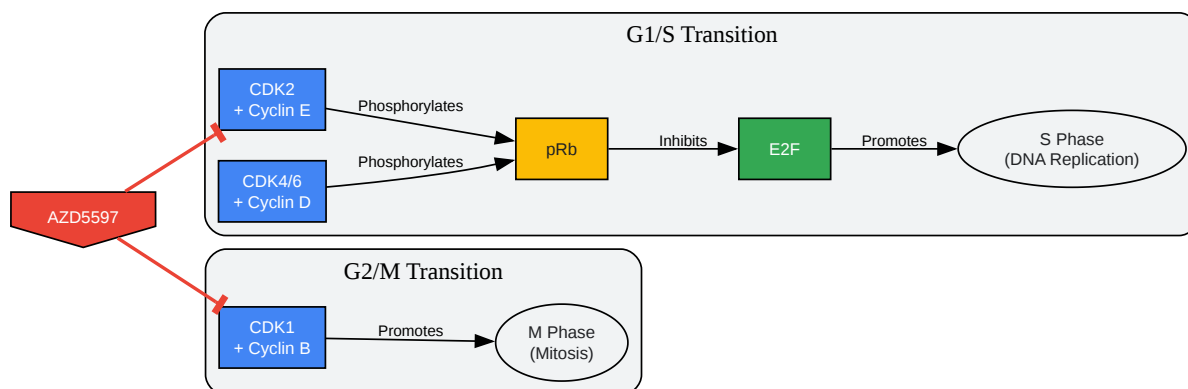
In Vivo Efficacy of AZD5597

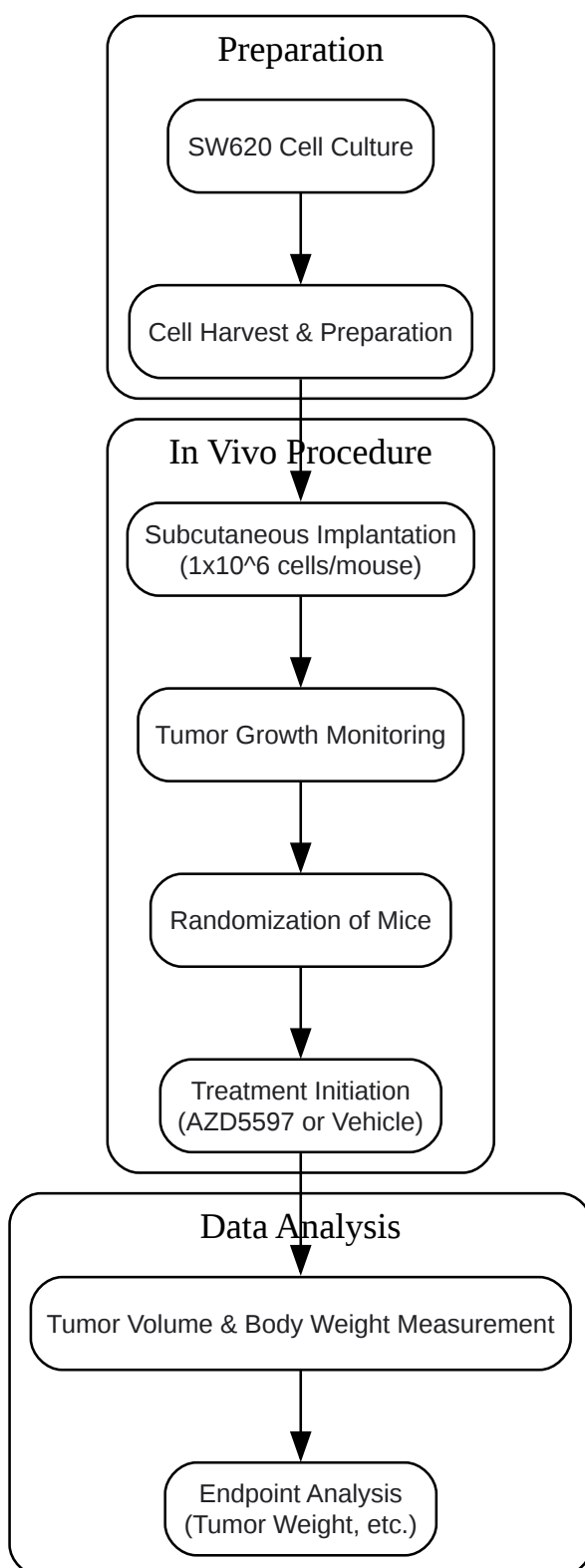
Parameter	Details
Compound	AZD5597
Animal Model	Nude mice bearing SW620 human colon adenocarcinoma xenografts
Dosage	15 mg/kg
Administration Route	Intraperitoneal (i.p.) injection
Dosing Schedule	Intermittent (Monday, Wednesday, Friday) for 3 weeks
Reported Efficacy	55% reduction in tumor volume

Note: Publicly available quantitative pharmacokinetic data for **AZD5597** in rats and dogs is limited, though reports suggest favorable pharmacokinetic profiles.

Signaling Pathway

AZD5597 exerts its anti-tumor effects by inhibiting CDK1 and CDK2. These kinases, in complex with their cyclin partners, play crucial roles in cell cycle progression. CDK2 is primarily involved in the G1/S phase transition, while CDK1 is essential for the G2/M transition. By inhibiting these kinases, **AZD5597** induces cell cycle arrest and prevents cancer cell proliferation.





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References

- 1. medchemexpress.com [medchemexpress.com]
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